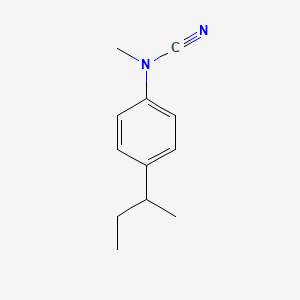![molecular formula C22H30N2O4 B8488419 tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate](/img/structure/B8488419.png)
tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate is a complex organic compound that features a tert-butyl group, a benzyloxy group, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with benzyloxy and dimethyl groups.
Formation of Carbamate: The carbamate group is introduced by reacting the intermediate with tert-butyl chloroformate and an appropriate amine under controlled conditions.
Final Assembly: The final product is obtained by coupling the intermediate with 2-hydroxyethylamine under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of flow microreactors for efficient and sustainable synthesis .
化学反応の分析
Types of Reactions
tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid .
科学的研究の応用
tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can facilitate binding to specific sites, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and exert therapeutic effects .
類似化合物との比較
Similar Compounds
Tert-butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
N-Boc-ethanolamine: Similar in structure but lacks the benzyloxy and pyridine groups.
Tert-butyl (2-hydroxyethyl)(methyl)carbamate: Similar but with a methyl group instead of the benzyloxy group.
特性
分子式 |
C22H30N2O4 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C22H30N2O4/c1-16-13-17(2)23-20(27-15-18-9-7-6-8-10-18)19(16)14-24(11-12-25)21(26)28-22(3,4)5/h6-10,13,25H,11-12,14-15H2,1-5H3 |
InChIキー |
KEHSVWYNVALOJK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1CN(CCO)C(=O)OC(C)(C)C)OCC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)acetate](/img/structure/B8488347.png)



![Piperazine,1-[[5-(4-fluorophenoxy)-1-(2-methylpropyl)-1h-indazol-6-yl]carbonyl]-4-methyl-](/img/structure/B8488380.png)





![3-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]-benzonitrile](/img/structure/B8488431.png)


